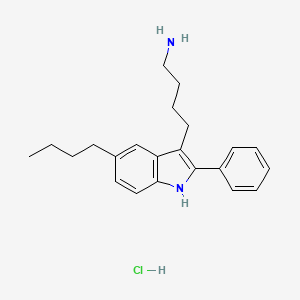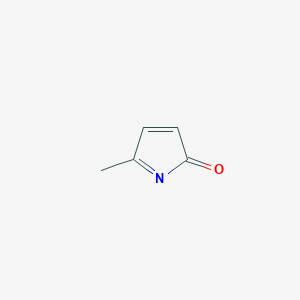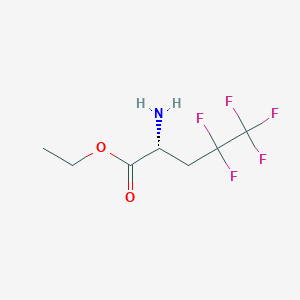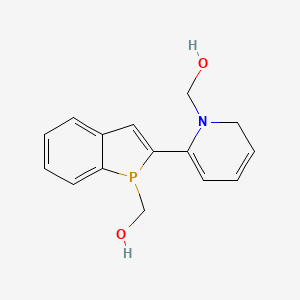
1-(Pyrimidin-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-2-yl)ethane-1,2-diamine is a heterocyclic organic compound with the molecular formula C6H10N4 It is characterized by the presence of a pyrimidine ring attached to an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-yl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with ethylenediamine. The reaction is typically carried out under reflux conditions for a few hours, followed by purification through techniques such as flash chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrimidin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding imines or reduction to yield amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, methanol, and ethanol.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Imines and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Aplicaciones Científicas De Investigación
1-(Pyrimidin-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets are still under investigation, but its ability to interact with nucleic acids and proteins is of particular interest.
Comparación Con Compuestos Similares
1-(Pyrimidin-2-yl)ethane-1,2-diamine can be compared with other similar compounds, such as:
2-Ethanediamine, N-2-pyrimidinyl-: Similar structure but different substitution pattern.
N-(2-Aminoethyl)pyrimidin-2-amine: Another derivative with potential biological activities.
N1-(3-(Pyrimidin-2-yl)benzyl)ethane-1,2-diamine: Known for its potency as a CARM1 inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10N4 |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
1-pyrimidin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C6H10N4/c7-4-5(8)6-9-2-1-3-10-6/h1-3,5H,4,7-8H2 |
Clave InChI |
MQOGVGOZCJSARQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13107803.png)
![2,5-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13107815.png)


![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)
![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)

![2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13107862.png)






